molecular formula C12H6NO2D5 B602714 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 CAS No. 1020719-53-2

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5

Cat. No.: B602714
CAS No.: 1020719-53-2
M. Wt: 206.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes, where the starting material is subjected to deuterium gas under controlled conditions. The reaction is monitored to ensure complete incorporation of deuterium atoms, resulting in the desired deuterated product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Pirfenidone in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of Pirfenidone.

    Industry: Utilized in the development of new drugs and in the study of drug metabolism and interactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 involves its interaction with molecular targets and pathways similar to those of Pirfenidone. It is believed to exert its effects by modulating the activity of various enzymes and receptors involved in fibrosis and inflammation. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise studies of its metabolic and pharmacokinetic properties. This makes it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

3-hydroxy-5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWKULMIIVZAOS-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857823
Record name 3-Hydroxy-5-methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-53-2
Record name 3-Hydroxy-5-methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.